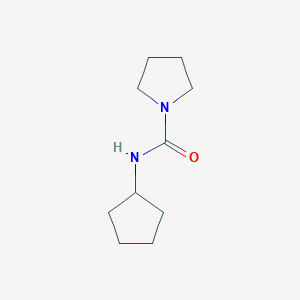![molecular formula C21H23NO4 B4726529 8-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4726529.png)
8-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline
Descripción general
Descripción
8-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline is a chemical compound with the molecular formula C21H25NO4. It is commonly known as MQAE and is used as a fluorescent probe in biochemical and physiological research. MQAE has gained popularity in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
MQAE is a fluorescent probe that works by binding to ions such as chloride and potassium. When MQAE binds to these ions, it undergoes a conformational change that causes it to emit light. This emission can be measured using various analytical techniques, allowing researchers to study the behavior of ions in biological systems.
Biochemical and Physiological Effects:
MQAE has been shown to have a number of biochemical and physiological effects. It has been shown to affect ion transport across cell membranes, which can have implications for various physiological processes. MQAE has also been shown to affect the activity of enzymes, which can have implications for drug development and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQAE has a number of advantages for lab experiments. It is a highly sensitive probe that can detect small changes in ion concentrations. It is also relatively easy to use and can be used in a variety of experimental setups. However, there are also some limitations to using MQAE. It can be difficult to interpret the results of experiments using MQAE, and there are some potential sources of error that need to be carefully controlled.
Direcciones Futuras
There are a number of potential future directions for research using MQAE. One area of research is the development of new probes that can detect other ions or molecules. Another area of research is the development of new experimental techniques that can be used to study ion transport and other biological processes. Finally, there is also potential for the use of MQAE in clinical applications, such as the development of new drugs or diagnostic tools.
Conclusion:
In conclusion, 8-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline is a highly useful chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it an excellent tool for studying ion transport and other biological processes, and its use is likely to continue to grow in the coming years.
Aplicaciones Científicas De Investigación
MQAE has been extensively used in scientific research due to its fluorescent properties. It is commonly used as a probe to study ion transport across cell membranes, ion channels, and transporters. MQAE has also been used to study the binding of proteins and peptides to cell membranes and to monitor the activity of enzymes.
Propiedades
IUPAC Name |
8-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-16-6-7-17-4-3-5-20(21(17)22-16)26-15-13-24-12-14-25-19-10-8-18(23-2)9-11-19/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWJQQALCACDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)


![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4726475.png)
![N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4726476.png)

![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726490.png)
![2-(2-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4726496.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4726511.png)
![3-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4726519.png)

![3-[(3,4-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4726527.png)